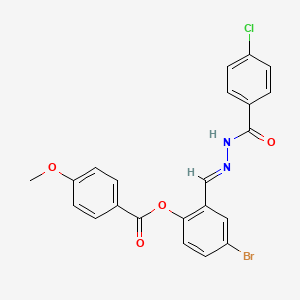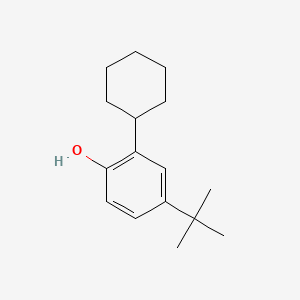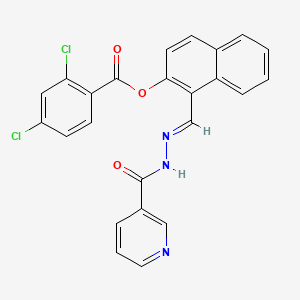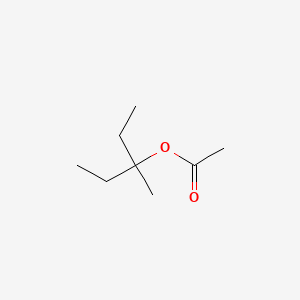
1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE is a complex organic compound that belongs to the class of hydrazones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE typically involves the condensation of 1-naphthylamine with oxoacetic acid, followed by the reaction with carbohydrazide. The resulting intermediate is then reacted with 2-naphthyl 4-methoxybenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted methoxybenzoate derivatives.
科学的研究の応用
1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-ETHOXY-4-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)PH 4-METHOXYBENZOATE
- 4-BR-2-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
Uniqueness
1-(2-((1-NAPHTHYLAMINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 4-METHOXYBENZOATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both naphthyl and methoxybenzoate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
特性
CAS番号 |
769152-83-2 |
|---|---|
分子式 |
C31H23N3O5 |
分子量 |
517.5 g/mol |
IUPAC名 |
[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H23N3O5/c1-38-23-16-13-22(14-17-23)31(37)39-28-18-15-21-8-2-4-10-24(21)26(28)19-32-34-30(36)29(35)33-27-12-6-9-20-7-3-5-11-25(20)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+ |
InChIキー |
ZDISZDJNSAPBAP-BIZUNTBRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12012695.png)





![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012737.png)
![11-Oxo-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]quinoxalin-11-ium-5-olate](/img/structure/B12012747.png)


![ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012782.png)


